Cas no 828-81-9 (5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine)

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine structure
828-81-9 structure
Product Name:5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
CAS番号:828-81-9
MF:C8H6ClN3S
メガワット:211.671338558197
MDL:MFCD00548482
CID:988301
PubChem ID:554211
Update Time:2025-06-08

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2-AMINO-5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(2-Chloro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE
    • 1,3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 2-amino-5-(2-chlorophenyl)-(1,3,4)-thiadiazole
    • 3,4-Thiadiazol-2-amine, 5-(2-chlorophenyl)-
    • Oprea1_767155
    • Oprea1_304228
    • MLS000074415
    • HMS2282K04
    • STK008670
    • KM
    • 1,3,4-Thiadiazole, 2-amino-5-(o-chlorophenyl)- (6CI, 7CI, 8CI)
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • DTXSID30339178
    • SMR000009202
    • F1386-0067
    • SR-01000400619
    • CS-0070937
    • CHEMBL1487806
    • 5-(2-Chlorophenyl)-[1,3,4]thiadiazol-2-ylamine
    • DS-11938
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine #
    • DA-02552
    • AKOS000225419
    • EU-0001536
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine, AldrichCPR
    • SCHEMBL11326692
    • MFCD00548482
    • SR-01000400619-1
    • EN300-52471
    • Z332385230
    • 828-81-9
    • 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD00548482
    • インチ: 1S/C8H6ClN3S/c9-6-4-2-1-3-5(6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • InChIKey: JKSGNHRIXMYPIO-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C2SC(N)=NN=2)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 210.99700
  • どういたいしつりょう: 210.9970961g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • ふってん: 393.8°C at 760 mmHg
  • PSA: 80.04000
  • LogP: 3.02190

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine セキュリティ情報

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255199-1g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
1g
$112 2021-08-04
Chemenu
CM255199-5g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
5g
$309 2021-08-04
Chemenu
CM255199-10g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
10g
$514 2021-08-04
Chemenu
CM255199-25g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
25g
$1047 2021-08-04
Alichem
A019114312-5g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
5g
$353.10 2023-09-01
Alichem
A019114312-10g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
10g
$577.50 2023-09-01
Alichem
A019114312-25g
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9 95%
25g
$1131.20 2023-09-01
TRC
C350815-100mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
100mg
$ 64.00 2023-04-18
TRC
C350815-250mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
250mg
$ 98.00 2023-04-18
TRC
C350815-500mg
5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine
828-81-9
500mg
$ 150.00 2023-04-18

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, rt → 110 °C; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  pH 8
リファレンス
One-pot synthesis of novel 4-[(5-aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol derivatives
Liu, Hanwen; et al, Youji Huaxue, 2012, 32(7), 1332-1335

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
リファレンス
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

合成方法 3

はんのうじょうけん
リファレンス
Synthesis of some N-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)glyoxylamide thiosemicarbazones as potential antiviral and antifungal agents
Giri, S.; et al, Agricultural and Biological Chemistry, 1983, 47(1), 103-5

合成方法 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  < 15 °C
リファレンス
Synthesis and fungitoxicity of 2-substituted phenyl-thiadiazolo[2',3':2,1]imidazo[4,5-b]quinoxaline
Mishra, Atma Ram; et al, Acta Ciencia Indica, 2012, 38(1), 43-46

合成方法 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  15 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized
リファレンス
Synthesis and fungitoxicity of 1,2,4-triazolo[3,2-b][1,3,4]thiadiazole-6-thiones
Mishra, R. M.; et al, Pesticide Research Journal, 2004, 16(2), 7-10

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
リファレンス
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

合成方法 8

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors
Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

合成方法 9

はんのうじょうけん
リファレンス
Product class 12: 1,3,4-thiadiazoles
Collier, S. J., Science of Synthesis, 2004, 13, 349-414

合成方法 10

はんのうじょうけん
1.1 Solvents: Acetone
2.1 Catalysts: Sulfuric acid
リファレンス
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

合成方法 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
2.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

合成方法 12

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sulfuric acid
リファレンス
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

合成方法 13

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
3.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

合成方法 14

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
リファレンス
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; et al, Archiv der Pharmazie (Weinheim, 2023, 356(8),

合成方法 15

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
リファレンス
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; et al, Molecules, 2020, 25(22),

合成方法 16

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
リファレンス
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

合成方法 17

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 - 5 °C; 30 min, 0 - 5 °C; 5 °C → 70 °C; 4 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; pH 8 - 9, cooled
リファレンス
Synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives promoted by carbodiimide condensation
Yu, Peng; et al, Journal of Chemical Research, 2014, 38(6), 347-350

合成方法 18

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
リファレンス
Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS)
Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

合成方法 19

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Ethanol ,  Water ;  4 h, rt
リファレンス
Metal-free synthesis of 2-aminothiadiazoles via TBHP-mediated oxidative C-S bond formation
Hatvate, Navnath T. ; et al, Synthetic Communications, 2018, 48(3), 285-290

合成方法 20

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  2 - 4 h, 50 °C
1.2 Reagents: Water ;  0 °C; 4 h, 50 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Novel thiadiazole derivatives: synthesis, characterization and its antibacterial activity
Kumar, Aadesh; et al, Rasayan Journal of Chemistry, 2021, 143, 143-149

合成方法 21

はんのうじょうけん
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
リファレンス
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

合成方法 22

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Methanol ,  Water ;  2 h, 110 °C
リファレンス
Intrabacterial Metabolism Obscures the Successful Prediction of an InhA Inhibitor of Mycobacterium tuberculosis
Wang, Xin; et al, ACS Infectious Diseases, 2019, 5(12), 2148-2163

合成方法 23

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Ethanol ;  16 - 20 h, reflux
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Synthesis and evaluation of novel 1,3,4-thiadiazole-fluoroquinolone hybrids as antibacterial, antituberculosis, and anticancer agents
Demirci, Asli; et al, Turkish Journal of Chemistry, 2018, 42(3), 839-858

合成方法 24

はんのうじょうけん
1.1 Catalysts: Sulfuric acid
リファレンス
Synthesis and some reactions of thioureas
Alimov, E.; et al, Doklady Akademii Nauk UzSSR, 1990, (5), 38-40

合成方法 25

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  rt → 90 °C; 45 min, 80 - 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  neutralized
リファレンス
Synthesis of 2-(bis(2-chloroethyl)amino)-N-(5-substituted phenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide and evaluation of anticancer activity
Gowramma, Byran; et al, Current Bioactive Compounds, 2018, 14(3), 309-316

合成方法 26

はんのうじょうけん
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
リファレンス
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

合成方法 27

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
リファレンス
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

合成方法 28

はんのうじょうけん
1.1 Reagents: Sulfuric acid
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sulfuric acid
リファレンス
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

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